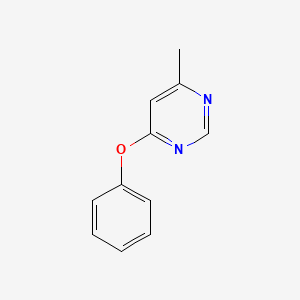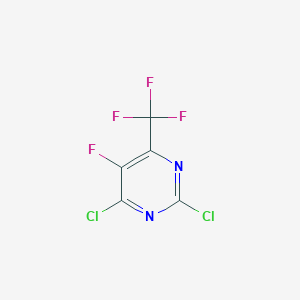
2,4-Dichloro-5-fluoro-6-(trifluoromethyl)pyrimidine
Overview
Description
2,4-Dichloro-5-fluoro-6-(trifluoromethyl)pyrimidine: is a heterocyclic compound that contains both chlorine and fluorine atoms. It is a derivative of pyrimidine, a six-membered ring structure with nitrogen atoms at positions 1 and 3. The presence of trifluoromethyl and fluoro groups makes this compound particularly interesting due to their significant impact on the compound’s chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-fluoro-6-(trifluoromethyl)pyrimidine typically involves the use of uracil as a starting material. The process generally includes the following steps:
Chlorination: Uracil is chlorinated to form 2,4-dichloro-5-fluoropyrimidine.
Trifluoromethylation: The chlorinated product is then subjected to trifluoromethylation using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-5-fluoro-6-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alkoxides are commonly used nucleophiles for substitution reactions.
Catalysts: Palladium catalysts are often used in cross-coupling reactions involving this compound.
Major Products:
Substituted Pyrimidines: Depending on the nucleophile used, various substituted pyrimidines can be formed, which may have different biological or chemical properties.
Scientific Research Applications
Chemistry: 2,4-Dichloro-5-fluoro-6-(trifluoromethyl)pyrimidine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology and Medicine: The compound has shown potential as an anticancer agent due to its ability to inhibit certain metabolic pathways in cancer cells . It is also being studied for its potential use in antiviral and antimicrobial therapies.
Industry: In the agrochemical industry, this compound is used in the synthesis of herbicides and pesticides. Its ability to disrupt specific biological pathways in plants and pests makes it an effective component in crop protection products .
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-fluoro-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. In cancer cells, it acts as an antimetabolite, interfering with DNA synthesis and cell division . The compound’s fluorine atoms enhance its ability to penetrate cell membranes and reach its targets more effectively.
Comparison with Similar Compounds
2,4-Dichloro-5-fluoropyrimidine: Shares a similar structure but lacks the trifluoromethyl group.
2,4-Dichloro-5-(trifluoromethyl)pyrimidine: Similar but does not have the fluorine atom at position 5.
Uniqueness: The presence of both fluorine and trifluoromethyl groups in 2,4-Dichloro-5-fluoro-6-(trifluoromethyl)pyrimidine enhances its chemical stability and biological activity compared to its analogs. This makes it a more potent compound in various applications, particularly in medicinal chemistry and agrochemicals .
Properties
IUPAC Name |
2,4-dichloro-5-fluoro-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl2F4N2/c6-3-1(8)2(5(9,10)11)12-4(7)13-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHLUYLTNRVKEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)Cl)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl2F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20539089 | |
| Record name | 2,4-Dichloro-5-fluoro-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20539089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96819-53-3 | |
| Record name | 2,4-Dichloro-5-fluoro-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20539089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


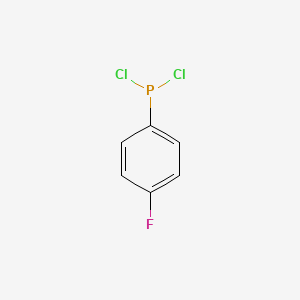
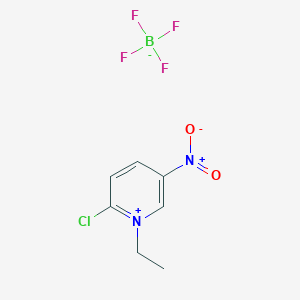
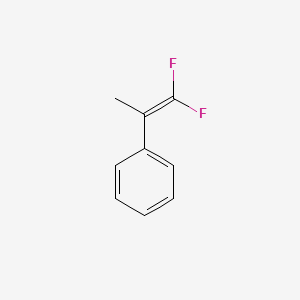
![Trimethyl({[(trimethylsilyl)oxy]sulfonyl}peroxy)silane](/img/structure/B1626481.png)

![3-[(Prop-2-en-1-yloxy)methoxy]prop-1-ene](/img/structure/B1626484.png)
![4-methylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B1626485.png)
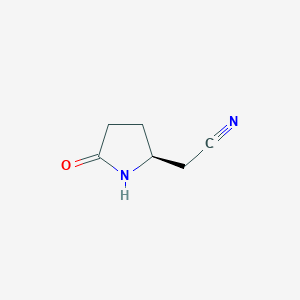

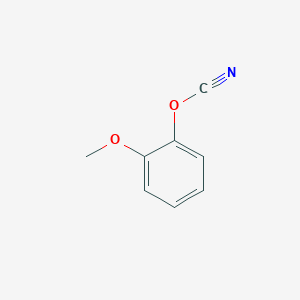
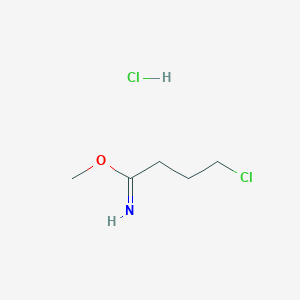
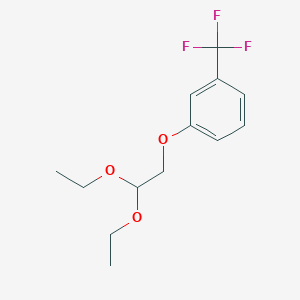
![10-Oxo-10H-pyridazino[6,1-b]quinazoline-2-carboxylic acid](/img/structure/B1626496.png)
